molecular formula C22H19ClO3 B11157188 5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11157188
M. Wt: 366.8 g/mol
InChI Key: QBRKDCZMMNAHFA-UHFFFAOYSA-N
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Description

5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with butyl, chlorophenyl, and methyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reaction to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted furochromenones .

Scientific Research Applications

5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-butyl-3-(4-chlorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one include other furochromenones with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19ClO3

Molecular Weight

366.8 g/mol

IUPAC Name

5-butyl-3-(4-chlorophenyl)-9-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H19ClO3/c1-3-4-5-15-10-20(24)26-22-13(2)21-18(11-17(15)22)19(12-25-21)14-6-8-16(23)9-7-14/h6-12H,3-5H2,1-2H3

InChI Key

QBRKDCZMMNAHFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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